molecular formula C9H11BrN2O B12991893 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine

3-Bromo-4-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B12991893
M. Wt: 243.10 g/mol
InChI Key: FECVUASOMYGYRS-UHFFFAOYSA-N
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Description

3-Bromo-4-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C9H11BrN2O It is a pyridine derivative that features a bromine atom at the 3-position and a pyrrolidin-3-yloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Pyrrolidin-3-yloxy Group: The brominated pyridine is then reacted with pyrrolidine in the presence of a base such as potassium carbonate (K2CO3) to form the pyrrolidin-3-yloxy group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(pyrrolidin-3-yloxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR). Conditions typically involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-(pyrrolidin-3-yloxy)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidin-3-yloxy group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can influence its reactivity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(pyrrolidin-2-yloxy)pyridine: Similar structure but with the pyrrolidin-2-yloxy group.

    3-Bromo-4-(morpholin-3-yloxy)pyridine: Contains a morpholin-3-yloxy group instead of pyrrolidin-3-yloxy.

    3-Chloro-4-(pyrrolidin-3-yloxy)pyridine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

3-Bromo-4-(pyrrolidin-3-yloxy)pyridine is unique due to the presence of both the bromine atom and the pyrrolidin-3-yloxy group, which confer distinct chemical and biological properties. The bromine atom can participate in various substitution and coupling reactions, while the pyrrolidin-3-yloxy group can enhance the compound’s solubility and binding interactions.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-bromo-4-pyrrolidin-3-yloxypyridine

InChI

InChI=1S/C9H11BrN2O/c10-8-6-12-4-2-9(8)13-7-1-3-11-5-7/h2,4,6-7,11H,1,3,5H2

InChI Key

FECVUASOMYGYRS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=C(C=NC=C2)Br

Origin of Product

United States

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